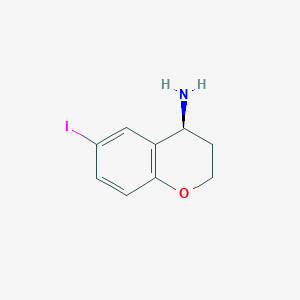

(4S)-6-iodochroman-4-amine

Descripción

(4S)-6-Iodochroman-4-amine is a chiral chroman derivative characterized by an iodine substituent at the 6-position of the benzopyran ring and an amine group at the 4-position with an (S)-configuration. Chroman-4-amine derivatives are structurally related to bioactive molecules, such as serotonin receptor ligands or enzyme inhibitors, due to their bicyclic framework and stereochemical diversity.

The iodine atom at the 6-position introduces steric bulk and polarizability, which may enhance binding affinity in hydrophobic pockets or influence metabolic stability compared to smaller halogens (e.g., Cl, F). The (S)-configuration at the 4-position is critical for enantioselective interactions with biological targets, as demonstrated in studies of related compounds like (S)-6-chlorochroman-4-amine hydrochloride .

Propiedades

Fórmula molecular |

C9H10INO |

|---|---|

Peso molecular |

275.09 g/mol |

Nombre IUPAC |

(4S)-6-iodo-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H10INO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m0/s1 |

Clave InChI |

IMWOQKPUSMKPEC-QMMMGPOBSA-N |

SMILES isomérico |

C1COC2=C([C@H]1N)C=C(C=C2)I |

SMILES canónico |

C1COC2=C(C1N)C=C(C=C2)I |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares (4S)-6-iodochroman-4-amine with structurally analogous chroman-4-amine derivatives, focusing on substituents, molecular properties, and stereochemistry.

Key Comparative Insights:

Substituent Effects: Halogens (I, Cl, Br, F): Iodine’s large atomic radius and low electronegativity may reduce metabolic clearance compared to smaller halogens like chlorine or fluorine, which are more electronegative and prone to hydrogen bonding .

Stereochemical Considerations :

The (S)-configuration at the 4-position is conserved in pharmacologically active analogs, such as (S)-6-chlorochroman-4-amine hydrochloride, which exhibits enantioselective binding to serotonin receptors . This suggests that (4S)-6-iodochroman-4-amine may also display target-specific activity dependent on its chirality.

Applications and Research Gaps :

- Chloro and bromo derivatives are frequently used as intermediates in synthesizing radiolabeled probes or bioactive molecules .

- The iodine substituent in (4S)-6-iodochroman-4-amine could make it a candidate for radiolabeling (e.g., with ¹²⁵I) in imaging studies, though this remains speculative without direct evidence.

- Methoxy and ethyl derivatives are less studied but may serve as precursors for antiviral or CNS-targeted drugs .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.